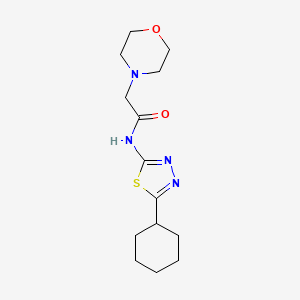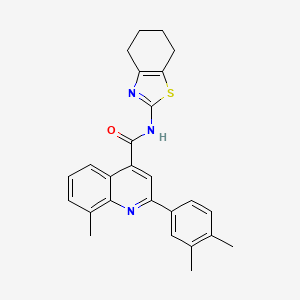![molecular formula C24H13Br2Cl2N3S B4591462 2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4591462.png)
2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C24H13Br2Cl2N3S and its molecular weight is 606.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 604.85535 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performances on metals, particularly iron. Quantum chemical parameters and molecular dynamics simulations indicate that these compounds exhibit significant inhibition efficiency, potentially due to strong interactions between the metal surface and the molecules. This suggests that related thiazole derivatives could serve as effective corrosion inhibitors in industrial applications (Kaya et al., 2016).
Antitumor Activity
Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines. The structure-activity relationship highlights the potential of these derivatives as potent anti-tumor agents, suggesting that similar compounds may also exhibit significant anticancer properties (Gomha, Edrees, & Altalbawy, 2016).
Optoelectronic Applications
Derivatives of thiazole and pyrazole have been evaluated for their suitability in optoelectronic applications, including organic photovoltaic devices and organic light-emitting devices. Their thermal, optical, electrochemical, and photovoltaic properties suggest that these compounds, and by extension related chemicals, could be useful in developing new materials for solar cells and other optoelectronic devices (Lee et al., 2010).
Antimicrobial Activity
Pyrazoline derivatives with bromophenylthiazoles have shown significant antimicrobial properties. These compounds have been synthesized and evaluated for their activity against various bacteria, indicating their potential use in developing new antimicrobial agents (Hawaiz, 2018).
Propiedades
IUPAC Name |
2-[3,5-bis(3-bromophenyl)-4-chloropyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13Br2Cl2N3S/c25-17-5-1-3-15(11-17)22-21(28)23(16-4-2-6-18(26)12-16)31(30-22)24-29-20(13-32-24)14-7-9-19(27)10-8-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHHVHWKTYEKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13Br2Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B4591383.png)
![4-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4591414.png)
![2-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4591426.png)
![butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4591445.png)
![8-(2-chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B4591447.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4591454.png)


![ETHYL 4-({[4-(2-FURYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4591478.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4591484.png)
![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4591490.png)
![6-chloro-2-(methoxymethyl)-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4591498.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,3-diphenylpropanoyl)hydrazinecarbothioamide](/img/structure/B4591499.png)
![1-{3-[(4-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4591501.png)
